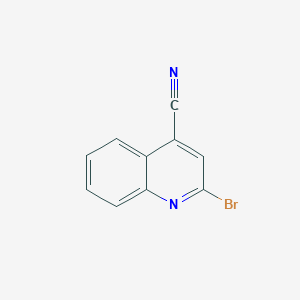

2-Bromoquinoline-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

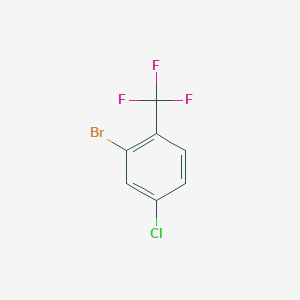

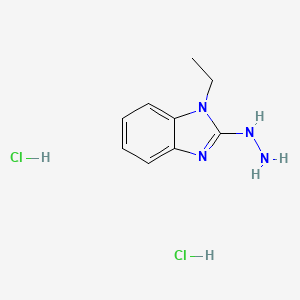

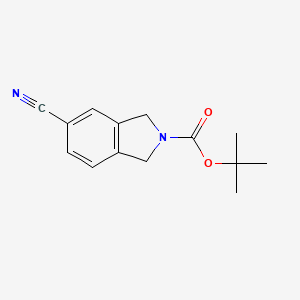

2-Bromoquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C10H5BrN2 . It has a molecular weight of 233.06 g/mol .

Synthesis Analysis

Quinoline, the parent compound of this compound, can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent techniques involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains a bromine atom and a nitrile group .Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo various chemical reactions. For instance, they can be functionalized at different positions to yield derivatives with varying pharmacological activities .科学的研究の応用

Optoelectronic and Charge Transport Properties

Research into hydroquinoline derivatives, including structures related to 2-Bromoquinoline-4-carbonitrile, reveals their potential in optoelectronic applications. A study by Irfan et al. (2020) employed density functional theory (DFT) to investigate the electronic, optical, and charge transport properties of these compounds. The findings suggest that such derivatives could serve as efficient multifunctional materials due to their favorable hole transport tendency and optical absorption characteristics Irfan et al., 2020.

Synthetic Approaches and Chemical Reactions

Kobayashi et al. (2015) explored the synthesis of 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile, demonstrating the versatility of bromoquinoline derivatives in synthesizing complex heterocyclic compounds Kobayashi et al., 2015.

Corrosion Inhibition

Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including those related to this compound, for their effectiveness as corrosion inhibitors of iron. The study utilized quantum chemical and molecular dynamics simulations to evaluate the adsorption and corrosion inhibition properties, indicating their potential in protecting metal surfaces Erdoğan et al., 2017.

Green Corrosion Inhibitors

Singh et al. (2016) analyzed quinoline derivatives for their corrosion mitigation effect on mild steel in acidic medium. The electrochemical, SEM, AFM, and XPS studies confirmed that these compounds, through adsorption on the metal surface, provide significant corrosion protection Singh et al., 2016.

Novel Syntheses and Biological Evaluations

Research by Rode et al. (2011) synthesized and evaluated a series of isoquinoline-4-carbonitrile derivatives as inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase, showcasing the therapeutic potential of bromoquinoline derivatives Rode et al., 2011.

Safety and Hazards

When handling 2-Bromoquinoline-4-carbonitrile, it is advised to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

特性

IUPAC Name |

2-bromoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJXNFJBFBJGHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606989 |

Source

|

| Record name | 2-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95104-24-8 |

Source

|

| Record name | 2-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)